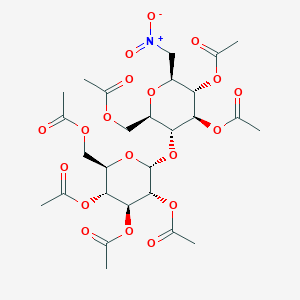

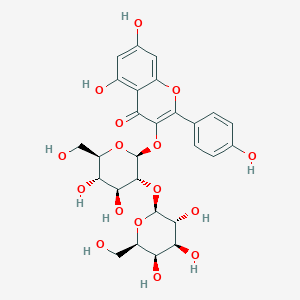

Camelliaside C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Camelliaside C is a naturally occurring flavonoid compound found in Camellia japonica. This compound has been found to have various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.

Aplicaciones Científicas De Investigación

1. Utilization in Various Industries

Camellia oleifera, a species from which Camelliaside C can be derived, is extensively utilized not only for producing high-quality edible oil but also in medicine, health foods, and daily chemical products. The by-products of C. oleifera, including camellia seed cake, saponin, and fruit shell, find applications in industries like daily chemicals, dyeing, papermaking, chemical fibre, textiles, and pesticides. The shell of C. oleifera is also used in the production of activated carbon electrodes for lithium-ion batteries, showcasing its versatility and economic value (Quan, Wang, Gao, & Li, 2022).

2. Pharmacological Properties

Camellia nitidissima C.W. Chi, another Camellia species, has been traditionally used in Chinese herbal medicine for treating various conditions like dysentery, hypertension, and hepatitis. This plant is a rich source of bioactive components such as flavonoids, polysaccharides, saponins, and volatile compounds. The pharmacological studies have indicated that it possesses anticancer, antioxidant, hypolipidemic, hypoglycemic, antiallergic, and immunomodulatory properties, highlighting its potential for drug development (He et al., 2018).

3. Anti-Hyperuricemic Effects

Research on Camellia japonica leaf extract has shown significant anti-hyperuricemic effects and xanthine oxidase inhibitory activity. These properties are particularly relevant in the treatment of hyperuricemia and gout (Yoon et al., 2017).

4. Cardiovascular Health

An ethanol extract of Camellia japonica fruit has been studied for its vascular protective effects. It induces endothelium-dependent relaxation of coronary arteries and reduces smooth muscle cell migration, suggesting potential as a herbal medicine for cardiovascular diseases (Park et al., 2015).

5. Melanogenesis Inhibition and Fibroblast Proliferation

Triterpene oligoglycosides from Camellia japonica, including camelliosides, have been found to inhibit melanogenesis and enhance fibroblast proliferation. This dual action suggests potential applications in treating skin disorders (Nakamura et al., 2012).

6. Antioxidant Properties

Green tea, made from Camellia sinensis leaves, is well-known for its health benefits, primarily due to its rich content of bioactive constituents like caffeine, l-theanine, polyphenols, and flavonoids. These components confer antioxidant and many other medicinal properties, making green tea beneficial for various health issues (Saeed et al., 2017).

Propiedades

Número CAS |

152390-63-1 |

|---|---|

Nombre del producto |

Camelliaside C |

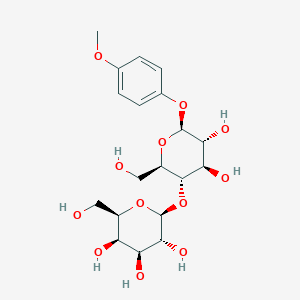

Fórmula molecular |

C27H30O16 |

Peso molecular |

610.5 g/mol |

Nombre IUPAC |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C27H30O16/c28-7-14-17(33)20(36)22(38)26(40-14)43-25-21(37)18(34)15(8-29)41-27(25)42-24-19(35)16-12(32)5-11(31)6-13(16)39-23(24)9-1-3-10(30)4-2-9/h1-6,14-15,17-18,20-22,25-34,36-38H,7-8H2/t14-,15-,17+,18-,20+,21+,22-,25-,26+,27+/m1/s1 |

Clave InChI |

LKZDFKLGDGSGEO-MUKUJDNJSA-N |

SMILES isomérico |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O |

SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |

SMILES canónico |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |

Otros números CAS |

152390-63-1 |

Sinónimos |

camelliaside C kaempferol 3-O-beta-D-galactopyranosyl-(1-2)-beta-D-glucopyranoside |

Origen del producto |

United States |

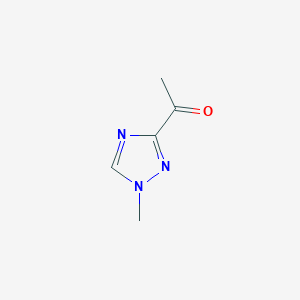

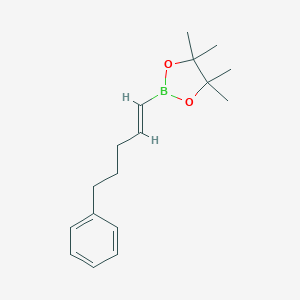

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester](/img/structure/B115322.png)

![1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine](/img/structure/B115332.png)